molecular formula C10H15N3O B10970951 N-cyclohexyl-1H-pyrazole-1-carboxamide

N-cyclohexyl-1H-pyrazole-1-carboxamide

Cat. No.: B10970951
M. Wt: 193.25 g/mol
InChI Key: KUPYXNHOQKLTCR-UHFFFAOYSA-N
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Description

N-Cyclohexyl-1H-pyrazole-1-carboxamide is a pyrazole-based compound characterized by a carboxamide group at position 1 of the pyrazole ring, substituted with a cyclohexyl moiety. The molecular formula is C₁₀H₁₅N₃O, with a molecular weight of 193.25 g/mol. The pyrazole core is aromatic, contributing to planar stability, while the cyclohexyl group introduces significant lipophilicity, which may enhance membrane permeability and influence pharmacokinetic properties such as solubility and bioavailability .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

N-cyclohexylpyrazole-1-carboxamide

InChI

InChI=1S/C10H15N3O/c14-10(13-8-4-7-11-13)12-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,12,14)

InChI Key

KUPYXNHOQKLTCR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N2C=CC=N2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Standard Protocol

The most direct route to N-cyclohexyl-1H-pyrazole-1-carboxamide involves coupling 1H-pyrazole-1-carboxylic acid with cyclohexylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent. This method, adapted from neurotensin receptor ligand synthesis protocols, proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which subsequently reacts with the amine nucleophile.

Typical Conditions :

  • Solvent : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Base : Triethylamine (TEA, 1.5 equiv)

  • Temperature : 0–25°C

  • Reaction Time : 12–24 hours

The reaction achieves yields of 70–85% after purification by column chromatography.

Optimization and Critical Variables

Key variables influencing yield include stoichiometry, solvent polarity, and temperature control. Excess EDCI (1.2–1.5 equiv) ensures complete activation of the carboxylic acid, while polar aprotic solvents like DMF enhance reactivity by stabilizing charged intermediates. Lower temperatures (0–5°C) minimize side reactions such as epimerization or hydrolysis.

Table 1 : Impact of Reaction Variables on Coupling Efficiency

VariableOptimal RangeEffect on Yield
EDCI Equivalents1.2–1.5Prevents underactivation
SolventDMF > DCMEnhances intermediate stability
Temperature0–5°CReduces hydrolysis

Cyclocondensation of Chalcones with Semicarbazide

Synthesis of Pyrazole Core

An alternative route involves constructing the pyrazole ring in situ through cyclocondensation of α,β-unsaturated ketones (chalcones) with semicarbazide hydrochloride. This method, adapted from antimicrobial pyrazole syntheses, forms 3,5-disubstituted pyrazole-1-carboxamides as intermediates.

General Procedure :

  • Cyclocondensation : Chalcone (1 equiv), semicarbazide HCl (1.2 equiv), sodium acetate (2 equiv), and acetic acid (5 mol%) in dioxane at 80°C for 6–8 hours.

  • N-Acylation : Intermediate pyrazole-1-carboxamide treated with acetic anhydride (2 equiv) at reflux to install the acetyl group.

  • Transamidation : Acetylated derivative reacted with cyclohexylamine (3 equiv) in ethanol at 60°C for 12 hours.

Final yields range from 50–65%, with the transamidation step being the major bottleneck due to competing hydrolysis.

Spectroscopic Characterization

1H-NMR (400 MHz, CDCl3) :

  • Pyrazole protons: δ 6.73–6.83 (s, 1H, C4-H)

  • Cyclohexyl protons: δ 1.63–2.67 (m, 1H, CH) and δ 0.69–1.41 (m, 2H, CH2)

  • Carboxamide NH: δ 8.2–8.5 (s, 1H, D2O exchangeable)

Oxidation-Amidation via Vilsmeier-Haack Intermediates

Stepwise Synthesis from Pyrazole Aldehydes

A multistep approach starting from 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde involves:

  • Vilsmeier-Haack Formylation : Introduces aldehyde group at C4 using POCl3/DMF (70% yield).

  • Oxidation to Carboxylic Acid : KMnO4 in H2O/acetone (3:2 v/v) at 80°C for 4 hours (95% yield).

  • Amidation :

    • Acid Chloride Formation : SOCl2 (3 equiv), reflux, 2 hours.

    • Cyclohexylamine Coupling : Cyclohexylamine (2 equiv) in THF, 0°C to RT, 6 hours (85% yield).

Overall Yield : ~56% (three steps).

Industrial Scalability Considerations

Continuous flow reactors improve reproducibility in the oxidation step by maintaining precise temperature control and minimizing overoxidation byproducts. Automated quenching systems (e.g., HCl addition) enhance safety during acid chloride synthesis.

Comparative Analysis of Methodologies

Table 2 : Merits and Limitations of Synthetic Routes

MethodYield (%)ScalabilityCost Efficiency
EDCI Coupling70–85HighModerate
Cyclocondensation50–65ModerateLow
Oxidation-Amidation50–60HighHigh

The EDCI method offers the best balance of yield and scalability for pharmaceutical applications, whereas the oxidation-amidation route is preferable for bulk production due to lower reagent costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-1H-pyrazole-1-carboxylic acid, while reduction could produce N-cyclohexyl-1H-pyrazole-1-methanol .

Scientific Research Applications

N-cyclohexyl-1H-pyrazole-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Comparative Data on Pyrazole Carboxamides

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Carboxamide Position Cyclohexyl Group Key Features
N-Cyclohexyl-1H-pyrazole-1-carboxamide C₁₀H₁₅N₃O 193.25 None 1 Yes Simplest structure; high lipophilicity
4-Chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide C₁₁H₁₆ClN₃O 241.72 Cl (4), CH₃ (1) 5 Yes Increased steric bulk; chloro enhances reactivity
5-Chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide C₁₁H₁₆ClN₃O 241.72 Cl (5), CH₃ (1) 4 Yes Positional isomerism alters electronic distribution
1-Phenyl-1H-pyrazole-3-carboxamide C₁₀H₉N₃O 187.20 Ph (1) 3 No Aromatic phenyl enhances π-π interactions
N-Hexyl-3-hydroxy-5-methylpyrazole-1-carboxamide C₁₁H₁₉N₃O₂ 225.29 OH (3), CH₃ (5), Hexyl (N) 1 No Hydroxy group enables hydrogen bonding

Q & A

Basic: What are the optimal synthetic routes for N-cyclohexyl-1H-pyrazole-1-carboxamide, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by carboxamide functionalization. Key steps include:

  • Cyclocondensation : Using hydrazine derivatives with diketones or β-ketoesters under acidic conditions to form the pyrazole ring .
  • Carboxamide Coupling : Reacting the pyrazole intermediate with cyclohexyl isocyanate or chloroformate derivatives in the presence of a base (e.g., triethylamine) .
  • Optimization : Reaction temperature (60–80°C) and solvent polarity (DMF or THF) critically affect yield and purity. For example, THF may improve solubility of hydrophobic intermediates .

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